3,4-dimethyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one
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Overview
Description
3,4-dimethyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. It belongs to the class of chromen-2-one derivatives, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one typically involves the reaction of 3,4-dimethyl-2H-chromen-2-one with 2-oxocyclohexyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
3,4-dimethyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxocyclohexyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted chromen-2-one derivatives.
Scientific Research Applications
3,4-dimethyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4-dimethyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
3,4-dimethyl-2H-chromen-2-one: Lacks the oxocyclohexyl group, resulting in different chemical and biological properties.
7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one: Lacks the dimethyl groups, affecting its reactivity and applications.
Uniqueness
3,4-dimethyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one is unique due to the presence of both dimethyl and oxocyclohexyl groups, which contribute to its distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
3,4-dimethyl-7-(2-oxocyclohexyl)oxychromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O4/c1-10-11(2)17(19)21-16-9-12(7-8-13(10)16)20-15-6-4-3-5-14(15)18/h7-9,15H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJSSTSUTKCQMJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC3CCCCC3=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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